2-acetamidofluorene is the parent of the class of 2-acetamidofluorenes, being an ortho-fused polycyclic arene that consists of 9H-fluorene bearing an acetamido substituent at position 2. It is a carcinogenic and mutagenic derivative of fluorene. It has a role as an antimitotic, a carcinogenic agent, a mutagen and an epitope. It derives from a hydride of a fluorene.
2-Acetylaminofluorene is used by scientists to study the carcinogenicity and mutagenicity of aromatic amines. No information is available on the acute (short-term), chronic (long-term), reproductive, or developmental effects of 2-acetylaminofluorene in humans. It has caused a variety of tumors in laboratory animals. EPA has not classified 2-acetylaminofluorene for carcinogenicity.
2-Acetylaminofluorene is a synthetic, light tan crystalline solid that is insoluble in water and soluble in alcohols, glycols, ether, acetic acid, and fat solvents. It is used as a positive control by toxicologists to study the carcinogenicity and mutagenicity of aromatic amines. When heated to decomposition, 2-acetylaminofluorene emits toxic fumes of nitrogen oxides. The primary routes of potential human exposure to 2-acetylaminofluorene are inhalation and dermal contact. It is reasonably anticipated to be a human carcinogen. (NCI05)
2-Acetylaminofluorene can cause cancer according to an independent committee of scientific and health experts.
A hepatic carcinogen whose mechanism of activation involves N-hydroxylation to the aryl hydroxamic acid followed by enzymatic sulfonation to sulfoxyfluorenylacetamide. It is used to study the carcinogenicity and mutagenicity of aromatic amines.
2-Acetylaminofluorene
CAS No.: 53-96-3
Cat. No.: VC20863662
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53-96-3 |
|---|---|
| Molecular Formula | C15H13NO |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | N-(9H-fluoren-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H13NO/c1-10(17)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,16,17) |
| Standard InChI Key | CZIHNRWJTSTCEX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
| Boiling Point | 303.0 °C |
| Colorform | Crystals from alcohol + water Tan, crystalline powde |
| Melting Point | 381 °F (NTP, 1992) 194 °C 381 °F |
Introduction
Physical and Chemical Properties
2-Acetylaminofluorene presents as a tan crystalline powder or solid with distinct physical and chemical characteristics that influence its handling, storage, and biological interactions.
Chemical Reactivity
2-Acetylaminofluorene exhibits incompatibility with certain chemical substances, including cyanides, strong acids (hydrochloric, sulfuric, and nitric), acid anhydrides, and oxidizing agents . These incompatibilities are important considerations for laboratory storage and handling.
Metabolism and Biotransformation
The carcinogenicity of 2-Acetylaminofluorene is intrinsically linked to its metabolism in biological systems, where it undergoes complex biotransformation to form reactive metabolites capable of interacting with cellular macromolecules.
Metabolic Activation Pathways
2-Acetylaminofluorene is a substrate for cytochrome P-450 (CYP) enzymes, which are part of a superfamily found in almost all organisms. The initial metabolic reaction results in the formation of hydroxyacetylaminofluorene, a proximal carcinogen more potent than the parent molecule .
The primary metabolic pathways include:
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N-hydroxylation: Formation of N-hydroxy-2-acetylaminofluorene by CYP enzymes
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O-acetylation: The N-hydroxy metabolite undergoes O-acetylation by cytosolic N-acetyltransferase
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O-sulfation: Alternatively, the N-hydroxy metabolite may undergo O-sulfation by cytosolic sulfur transferase
These enzymatic modifications produce highly reactive electrophilic species, including nitrenium ions, carbonium ions, and arylamidonium ions, which can interact directly with DNA and other cellular macromolecules .
Carcinogenicity
2-Acetylaminofluorene is a potent multi-site carcinogen that induces tumors in various organs across different species. Its carcinogenic effects have been extensively documented through numerous animal studies spanning several decades.
Carcinogenic Effects in Laboratory Animals
The compound induces tumors in multiple species, with the most commonly affected organs being the liver, bladder, and kidney . Specific tumor types and affected organs vary by species and sex:
Table 2: Carcinogenic Effects of 2-Acetylaminofluorene in Different Species
Even in studies with methodological limitations (such as short duration, small sample sizes, or limited reporting), 2-Acetylaminofluorene consistently demonstrated severe carcinogenic effects, highlighting its potency as a carcinogen .
Mechanisms of Carcinogenesis
The carcinogenicity of 2-Acetylaminofluorene is primarily attributed to its ability to form DNA adducts after metabolic activation. The reactive metabolites (nitrenium, carbonium, and arylamidonium ions) interact with nucleophilic sites in DNA, causing mutations and initiating the carcinogenic process .
Research has demonstrated that 2-Acetylaminofluorene forms specific DNA adducts in target tissues, with the distribution of these adducts correlating with the organ-specific carcinogenic effects observed in various animal models . The knowledge of DNA adduct structures and their effects on DNA conformation and synthesis has been instrumental in developing hypotheses to understand the genotoxic and carcinogenic effects of this compound .
Mutagenicity and Genotoxicity
The mutagenic and genotoxic properties of 2-Acetylaminofluorene have been extensively studied across various test systems, contributing significantly to our understanding of chemical-induced mutagenesis.
Genotoxic Effects
2-Acetylaminofluorene and its metabolites demonstrate positive results in virtually all test systems that provide adequate metabolic activation . These effects include:
DNA Adduct Formation
Several in vivo studies have reported that 2-Acetylaminofluorene produces DNA adducts in target tissues, particularly the liver and bladder, of various species including dogs, Syrian hamsters, and mice . These DNA adducts can lead to mispairing during DNA replication, resulting in mutations that may contribute to carcinogenesis.
Recent molecular analyses of mutations produced in cell-free, bacterial, in vitro mammalian, and intact animal systems have provided further insights into the specific mutational patterns induced by 2-Acetylaminofluorene and its metabolites . This information has been crucial for establishing structure-activity relationships and developing hypotheses regarding the carcinogenic mechanisms of aromatic amines in general.
Comparative Sensitivity of Genotoxicity Assays
Research indicates that different genotoxicity assays show varying sensitivity to 2-Acetylaminofluorene and its metabolites. For example, one study demonstrated that DNA damage caused by 2-Acetylaminofluorene metabolites is more efficiently detected in the skin comet assay than in the RSMN (Reconstructed Skin Micronucleus) assay . These findings highlight the importance of selecting appropriate assay systems when evaluating the genotoxic potential of this compound and its derivatives.
| Hazard Statement | Code | Description | Percentage of Notifications | Reference |
|---|---|---|---|---|
| H302 | Acute Toxicity, Oral | Harmful if swallowed | 95.8% | |
| H350 | Carcinogenicity | May cause cancer | 94.4% |
The compound is classified as Acute Toxicity Category 4 and Carcinogenicity Category 1B .
Exposure Routes and Health Effects
Potential routes of exposure to 2-Acetylaminofluorene include:
Symptoms of exposure may include reduced function of the liver, kidneys, bladder, and pancreas . The target organs identified include:
Regulatory Status
The Department of Health and Human Services (DHHS) has classified 2-Acetylaminofluorene as "reasonably anticipated to be a human carcinogen," based on sufficient evidence of carcinogenicity in experimental animals . The compound is subject to specific regulations due to its carcinogenic nature, including requirements for handling, storage, and disposal in laboratory settings.
Research Applications
Despite its hazardous properties, 2-Acetylaminofluorene has made significant contributions to cancer research and continues to be an important tool in various experimental studies.
Historical Significance in Cancer Research
2-Acetylaminofluorene has been studied for approximately 50 years, with the first report on its toxicity and carcinogenicity published around the 1950s . It was one of the first carcinogens found to induce tumors at sites distant from the application point, which stimulated interest in its use as an experimental carcinogen to study metabolic fate and mechanisms of action .
The extensive research on 2-Acetylaminofluorene has contributed significantly to our understanding of:
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The metabolism of aromatic amines
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Mechanisms of chemical carcinogenesis
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Interaction of reactive metabolites with nucleic acids and proteins
Current Applications
2-Acetylaminofluorene continues to be used in laboratory settings for various research purposes:
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As a positive control in mutagenicity and genotoxicity assays
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For preparation of site-specific modified DNA sequences for mutagenesis studies
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To investigate mechanisms of DNA repair following adduct formation
Future Research Directions
Recent advances in molecular biology and analytical techniques have enabled more detailed investigations into the specific interactions between 2-Acetylaminofluorene metabolites and cellular components. Future research may focus on:
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Precise mapping of DNA adducts at the sequence level
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Elucidation of repair mechanisms for specific adducts
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Identification of genetic susceptibility factors affecting metabolic activation
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Development of biomarkers for exposure and effect
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Comparative studies across species to better understand human risk
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